YFYOTRZKZOSZQY-UHFFFAOYSA-N
Description
This absence of information precludes a detailed introduction based on the current evidence.
Properties
Molecular Formula |
C20H29BrN2O |
|---|---|
Molecular Weight |
393.369 |
InChI |
InChI=1S/C20H29BrN2O/c1-13(2)19-9-22-11-20(14(3)4,18(19)24)12-23(10-19)17(22)15-5-7-16(21)8-6-15/h5-8,13-14,17-18,24H,9-12H2,1-4H3 |
InChI Key |
YFYOTRZKZOSZQY-UHFFFAOYSA-N |
SMILES |
CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)Br)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of these compounds, which may share functional groups or frameworks with YFYOTRZKZOSZQY-UHFFFAOYSA-N:
Table 1: Comparison of Heterocyclic Acetamide Derivatives from
Key Observations:
Substituents like benzodioxole (6m) and methoxybenzylidene (6n) may enhance bioavailability or target specificity .
Divergence from Other Compounds: N-Hydroxy-N-phenylbenzamide (InChIKey: YLYIXDZITBMCIW-UHFFFAOYSA-N, ) lacks the heterocyclic complexity of the thioxothiazolidinone derivatives but shares an amide backbone, which is critical for hydrogen bonding in drug-receptor interactions . 3-(Bromomethyl)-1-methylazetidine hydrobromide (InChIKey: QYFFARALSJOCIW-UHFFFAOYSA-N, ) is a small, brominated azetidine with distinct reactivity, likely used in alkylation reactions rather than therapeutic applications .
Synthetic and Functional Insights: Thioxothiazolidinone derivatives (e.g., 6m–6o) are synthesized via condensation reactions, highlighting their modular design for structure-activity relationship (SAR) studies . In contrast, simpler amides (e.g., ) are often prepared via direct acylation, reflecting differences in synthetic accessibility .
Limitations and Recommendations
The absence of direct data on This compound in the provided evidence restricts a definitive comparison. To address this gap:
- Database Consultation : Cross-referencing with PubChem, ChEMBL, or SciFinder is essential for structural and bioactivity data.
- Experimental Validation: If the compound is novel, NMR, MS, and X-ray crystallography would clarify its properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
